Home > Products > Screening Compounds P13755 > 2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol
2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol -

2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

Catalog Number: EVT-5635167
CAS Number:
Molecular Formula: C21H25FN4O2
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-Tyr-(S)-Lys Dipeptide-like Compounds

Compound Description: These compounds were identified through high throughput screening as exhibiting weak but definite binding to the human CGRP receptor. Further optimization of this lead structure led to the development of highly potent CGRP antagonists, such as BIBN4096 (compound 19). []

BIBN4096 (Compound 19)

Compound Description: BIBN4096 is a potent and selective small molecule CGRP receptor antagonist developed through lead optimization of (R)-Tyr-(S)-Lys dipeptide-like compounds. It exhibits a favorable biological profile and was selected for initial clinical trials. [] Intravenous administration of BIBN4096 effectively treated acute migraine headaches in a proof-of-concept study. [] This finding strongly supports the hypothesis that CGRP plays a crucial role in migraine pathophysiology. []

1-[N2-[3,5-Dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-L-lysyl]-4-(4-pyridinyl)-piperazine

Compound Description: This compound is a potent CGRP antagonist. [, , ] It has been formulated into stable, spray-dried microparticles for pulmonary or nasal inhalation. [, , ] These formulations are intended for treating headaches, migraines, and cluster headaches. [, , ]

4-Chloro-1-(4-fluorophenyl)butan-1-one (Compound 1)

Compound Description: This compound is a ketone that serves as a substrate for stereoselective reduction by various microorganisms. [] Different microbial strains exhibit selectivity for either the (R)-(+)- or (S)-(-)- enantiomers of the corresponding alcohol product (Compound 2). [] This difference in stereoselectivity highlights the importance of enzyme-substrate interactions in biocatalytic reactions.

(R)-(+)-Alcohol (Compound 2)

Compound Description: This compound is the (R)-(+)- enantiomer of the alcohol produced by the stereoselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one (Compound 1) by specific microorganisms. [] Its production highlights the potential of biocatalysis for obtaining enantiomerically pure compounds.

(R)-(+)-Alcohol (Compound 4)

Compound Description: This chiral alcohol is the product of the stereoselective reduction of 1-(4-fluorophenyl)-4-(1-piperazinyl)butan-1-one (Compound 3) by Nocardia globerula and Saccharomyces cerevisiae. [] Both microorganisms selectively produce the (R)-(+)- enantiomer, indicating a preference for this stereoisomer during bioreduction. []

1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)butan-1-one (Compound 5)

Compound Description: This compound acts as a substrate in microbial reduction reactions, yielding its corresponding alcohol (Compound 6). [] Mortierella ramanniana converts it to the (R)-(+)- enantiomer, while Pullularia pullulans produces the (S)-(-)- enantiomer. [] This difference in stereospecificity among microbial species emphasizes the diverse enzymatic machinery present in nature and its potential for producing specific enantiomers.

(R)-(+)-Alcohol (Compound 6)

Compound Description: This chiral alcohol is a crucial intermediate in synthesizing a potential antipsychotic drug. [] It is produced through the stereoselective reduction of 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)butan-1-one (Compound 5) using Mortierella ramanniana. [] A single-stage fermentation/biotransformation process and a two-stage process (fermentation followed by biotransformation using cell suspensions) were developed to achieve high yield (98%) and optical purity (99.4%) for (R)-(+)-Compound 6. []

Haloperidol

Compound Description: Haloperidol is a well-known typical antipsychotic drug. [, ] It serves as a standard comparator for assessing the neuroleptic activity and side effect profiles of novel antipsychotic candidates. [, ]

4-[4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone (Compound 10)

Compound Description: This compound demonstrated potent neuroleptic activity comparable to haloperidol but with a reduced risk of extrapyramidal side effects. [] This favorable profile suggests its potential as an improved treatment option for psychotic disorders.

N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L- histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

Compound Description: S 2864 is a non-peptide renin inhibitor that demonstrated potent and specific inhibition of human plasma renin in vitro (IC50 = 3.8 × 10−10 mol/l). [] Notably, it did not affect the activity of related human aspartyl proteases like cathepsin E, cathepsin D, or pepsin, highlighting its selectivity for renin. [] In anesthetized sodium-depleted rhesus monkeys, S 2864 significantly lowered mean arterial blood pressure after intraduodenal administration without affecting heart rate. [] This finding suggests its potential as an antihypertensive agent.

2-(4-Ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Blonanserin)

Compound Description: Blonanserin is a novel atypical antipsychotic drug that acts as both a dopamine D2 and serotonin 5-HT2 receptor antagonist. [, ] Unlike other known antipsychotics, its chemical structure is distinct, prompting X-ray analysis to understand its structure-activity relationships. []

(2E)-3-(4-Fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative features an E configuration about the C=C bond, with the carbonyl group in a syn conformation concerning the C=C bond. [] In the crystalline state, molecules form a tape structure through C—H⋯O and C—H⋯π interactions, demonstrating the importance of non-covalent interactions in solid-state packing. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid (Compound 4)

Compound Description: This compound was unexpectedly synthesized through the ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (Compound 3) upon exposure to sulfuric acid. [] This reaction led to sulfonation at the para-position of the benzene ring in phenyl isothiocyanate. [] The synthesized compound exhibited antimicrobial activity comparable to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli. []

Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

Compound Description: This compound represents a potent and orally bioavailable pyridine-based macrocyclic FXIa inhibitor. [] It emerged from research focused on developing Factor XIa (FXIa) inhibitors as promising novel anticoagulants with minimal impact on hemostasis. [] The compound demonstrated excellent selectivity against relevant blood coagulation enzymes and exhibited antithrombotic efficacy in a rabbit thrombosis model. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] It acts by competitively inhibiting MAGL, the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] This inhibition leads to elevated 2-AG levels, enhancing endocannabinoid signaling and potentially producing therapeutic effects in conditions related to mood, pain, and inflammation. []

(2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: The title molecule is almost planar, with a slight bend involving the carbonyl group. [] Crystal packing analysis reveals intermolecular C—H⋯O/F hydrogen bonding, π–π stacking, and H–π interactions, demonstrating the interplay of weak interactions in solid-state structures. []

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

Compound Description: This compound is characterized by its E configuration about the C=C bond and the syn arrangement of the triazole methyl group and the carbonyl oxygen atom. [] Crystal packing analysis reveals centrosymmetrically related molecules connected by π–π interactions between the triazole and p-tolyl rings, further linked into a three-dimensional architecture by C—H⋯N and C—H⋯π interactions. []

2-Benzothiophenealkylpiperazine Derivatives 11(a-d)

Compound Description: These derivatives were synthesized as potential serotonergic agents with 5-HT1A receptor affinity. [] Their development involved a solvent-free, microwave-promoted Michael addition of benzo[b]thiophene piperazine derivatives to substituted benzo[b]thiophen-2-yl propenones. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is a potent and novel transient receptor potential vanilloid 4 (TRPV4) channel agonist. [] It demonstrated a high potency for eliciting Ca2+ influx in mouse and human TRPV4-expressing cells, with EC50 values of 18 and 2.1 nM, respectively. [] Furthermore, GSK1016790A evoked dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM, exhibiting a 300-fold higher potency compared to the TRPV4 activator 4α-phorbol 12,13-didecanoate (4α-PDD). []

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine Monohydrate Hydrochloride (MCI-225)

Compound Description: MCI-225 is a novel antidepressant with a distinct pharmacological profile. [, ] It exhibits potent and selective inhibition of noradrenaline (NA) reuptake and acts as a 5-HT3 receptor antagonist. [] MCI-225 demonstrates efficacy in various preclinical models of depression, including the forced swimming test and reserpine-induced hypothermia. []

(+) - Cis / (+) - Trans-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate

Compound Description: This compound is synthesized through a two-step process involving the reduction of 4-(4-fluorophenyl)-2-piperidinone-5-carboxylate to yield 4-(4-fluorophenyl)-piperidine-3-carboxylate, followed by methylation. []

N-{5- ((4-Fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides (III a-m)

Compound Description: This series of compounds was synthesized and evaluated for cytotoxic and antioxidant activities. [] Notably, the para-chloro derivative exhibited promising cytotoxic activity, while the ortho-fluoro derivative showed good antioxidant properties. []

2-Benzo[b]thiophen-2-yl propenones 10(b,c)

Compound Description: These compounds served as Michael acceptors in the synthesis of 2-benzothiophenealkylpiperazine derivatives with potential affinity for the 5-HT1A serotonin receptor. [] They reacted with benzo[b]thiophene piperazine derivatives via a solvent-free, microwave-promoted Michael addition. []

[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene Hydrochloride (Compound 4c)

Compound Description: Compound 4c is a novel, highly potent, and selective estrogen receptor modulator (SERM) that exhibits a unique pharmacological profile. [] It displays potent estrogen antagonist properties in the breast and uterus, making it potentially useful for treating estrogen-dependent cancers. [] Additionally, Compound 4c demonstrates estrogen agonist-like actions on bone tissues and serum lipids, suggesting potential benefits in managing osteoporosis and cardiovascular health. []

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 exhibits a dual mechanism of action, acting as both an inhibitor of neuronal nitric-oxide synthase (nNOS) and an antioxidant. [] Preclinical studies have shown its neuroprotective effects in models of transient focal cerebral ischemia in mice. [] BN 80933 reduces infarct volume, improves neurological scores, decreases blood-brain barrier disruption, reduces brain edema, and attenuates neutrophil infiltration. []

1-[2-[4-[3-(4-Fluorophenyl)-1H-indol-1-yl]-1-piperidinyl] ethyl]-2- imidazolidinone

Compound Description: This compound exhibits high affinity for serotonin 5-HT2 receptors (IC50 = 3.4 nM) and exceptionally low affinity for dopamine D2 receptors (IC50 = 6900 nM) and alpha-1 adrenoceptors (IC50 = 2300 nM). [] Its selectivity profile suggests potential as a therapeutic agent with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3, 4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: These compounds exhibit central nervous system (CNS)-stimulating and antidepressant-like effects. [] They reduce sleeping time in halothane-anesthetized mice and accelerate recovery from coma induced by cerebral concussion, suggesting potential for treating CNS depression. [] Both 34b and 34c act as sigma receptor agonists, as evidenced by their ability to displace [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding to rat brain membranes. [] Furthermore, their CNS-stimulating effects are antagonized by sigma receptor antagonists, supporting their involvement in mediating these actions. []

Relevance: These compounds, particularly 34b and 34c, belong to the 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivative family and demonstrate potential as novel antidepressants with CNS-stimulating properties. [] While structurally different from 2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, their discovery as sigma receptor agonists with antidepressant-like effects highlights the importance of investigating sigma receptors as potential targets for novel antidepressant therapies.

1- (2 ,4- Difluorophenyl) - 6- chloro- 7- (1- piperazinyl) - 1,4- dihydro- 4 - oxo- 3- quinoline carboxylic acid (4 Ab)

Compound Description: 4 Ab belongs to a group of twelve synthesized 1- (2,4-difluorophenyl or 4-fluorophenyl) - 6-chloro- 7- (1-nitrogenous heterocyclic) - 1,4-dihydro- 4 - oxo- 3-quinolinecarboxylic acids. [] In vitro antibacterial activity assessments revealed 4 Ab to be significantly more potent than ciprofloxacin and norfloxacin against S. aureus-9. [] Specifically, 4 Ab exhibited 12-fold and 50-fold higher activity compared to ciprofloxacin and norfloxacin, respectively. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist that emerged from research on piperazine-based CCR5 antagonists as HIV-1 inhibitors. [] The benzylic substituent's nature and size played a crucial role in fine-tuning receptor selectivity (CCR5 vs. M1, M2) and potency. [] This compound demonstrated excellent receptor selectivity and oral bioavailability in rats and monkeys, leading to its selection for clinical trials as a potent inhibitor of HIV-1 entry into target cells. []

Properties

Product Name

2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

IUPAC Name

[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-hydroxypyridin-2-yl)methanone

Molecular Formula

C21H25FN4O2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H25FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)18-3-2-10-26(15-18)21(28)20-19(27)4-1-9-23-20/h1,4-9,18,27H,2-3,10-15H2

InChI Key

ODDBTPHOJWKXRO-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)N3CCN(CC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.